4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzene ring substituted with a methyl group and a phenylethyl group attached to a carbothioamide functional group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide typically involves the reaction of 4-methylbenzoyl chloride with N-(1-phenylethyl)thiourea. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbothioamide linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzene-1-carbothioamide
- N-(1-Phenylethyl)benzene-1-carbothioamide
- 4-Methyl-N-(1-phenylethyl)benzene-1-carboxamide
Uniqueness
4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide is unique due to the presence of both a methyl group and a phenylethyl group on the benzene ring, along with the carbothioamide functional group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and industrial applications.
Properties
CAS No. |
90420-52-3 |
---|---|
Molecular Formula |
C16H17NS |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
4-methyl-N-(1-phenylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C16H17NS/c1-12-8-10-15(11-9-12)16(18)17-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18) |
InChI Key |
IALBPYIIWWKSTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.